5-Cyanopyrimidine

Beschreibung

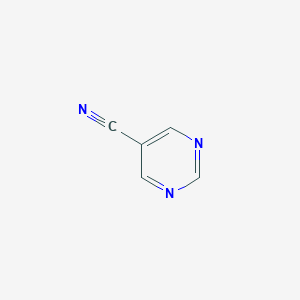

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAPHVAGFEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436587 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-79-6 | |

| Record name | 5-Cyanopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanopyrimidine

Abstract

5-Cyanopyrimidine, a key heterocyclic scaffold, holds a position of considerable significance in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring synergistically activated by the electron-withdrawing cyano group, impart a versatile reactivity profile. This guide provides an in-depth exploration of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and pivotal chemical transformations including nucleophilic aromatic substitution, nitrile group manipulations, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the strategic application of this molecule in drug design, such as its role in kinase inhibition, will be elucidated with field-proven insights and authoritative references.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral properties is paramount for its application in synthesis and analysis. This compound (also known as Pyrimidine-5-carbonitrile) is a crystalline solid at room temperature. Its properties are summarized below.

Physicochemical Properties

The key physical and identifying properties of this compound are presented in Table 1. This data is essential for reaction setup, purification, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 40805-79-6 | [1][2] |

| Molecular Formula | C₅H₃N₃ | [1][2] |

| Molecular Weight | 105.10 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 83.5-84 °C | [4] |

| Boiling Point | 237.6 ± 13.0 °C (Predicted) | [4] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

| Solubility | Soluble in Methanol | [3] |

Spectroscopic Signature

Accurate structural confirmation of this compound relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitrogen atoms and the cyano group creates a distinct and predictable spectral fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by three signals in the aromatic region. The proton at the C2 position typically appears as a singlet, being the most downfield due to the influence of both adjacent nitrogen atoms. The protons at C4 and C6 appear as a singlet (or a very closely coupled doublet system), also in the downfield region. The precise chemical shifts are solvent-dependent but provide a clear diagnostic pattern for the substituted pyrimidine ring.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum will show five distinct signals. The nitrile carbon (C≡N) has a characteristic shift around 115-120 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the cyano substituent.[7][8]

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2210-2240 cm⁻¹ region.[9][10] This peak is an unambiguous indicator of the nitrile functional group.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 105.10).[7]

Synthesis Strategies

The synthesis of the this compound core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

Caption: The addition-elimination mechanism of SₙAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [11]The ability to readily displace leaving groups like halogens with amines, alkoxides, or thiolates makes this reaction exceptionally valuable in drug discovery for scaffold decoration.

Exemplary Protocol: SₙAr with an Amine

This protocol describes a general procedure for the substitution of a chloro-substituent on a this compound core with a primary amine.

-

Reaction Setup : To a solution of the chloro-5-cyanopyrimidine derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired primary amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Conditions : The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for disrupting the aromaticity in the first step.

-

Work-up and Purification : Upon completion, the reaction is cooled to room temperature and diluted with water to precipitate the product or diluted with an organic solvent (e.g., ethyl acetate) for extraction. The crude product is then purified using flash column chromatography or recrystallization to yield the pure amino-substituted this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important functionalities. [12]

Caption: Versatile transformations of the 5-cyano substituent.

-

Reduction to Primary Amines : The nitrile can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is crucial for introducing flexible basic linkers in drug candidates. [13]Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed. [14][15]

Protocol: LiAlH₄ Reduction of a Nitrile

-

Reaction Setup : A solution of the this compound derivative (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction.

-

Reaction Conditions : After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC/LC-MS).

-

Quenching and Work-up : The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established, safe method to decompose excess LiAlH₄ and precipitate aluminum salts, making filtration straightforward.

-

Isolation : The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude amine can then be purified by chromatography or converted to a salt for easier handling.

-

Hydrolysis to Carboxylic Acids : Under either acidic or basic aqueous conditions with heating, the nitrile group undergoes hydrolysis, first to a carboxamide intermediate and then to the corresponding carboxylic acid. [13]This allows for the introduction of an acidic functional group or a handle for further amide coupling reactions.

-

Reaction with Organometallics : Treatment with Grignard (R-MgBr) or organolithium (R-Li) reagents converts the nitrile into a ketone after an aqueous workup. [14]This reaction provides a direct route to acylpyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling

When functionalized with a halide (e.g., 2-chloro-5-cyanopyrimidine), the scaffold becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds. [16][17]

Caption: Diverse molecular complexity from a single precursor via cross-coupling.

-

Suzuki Coupling : Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl substituents. [18]* Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with a wide range of primary or secondary amines. [17]* Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.

These reactions provide medicinal chemists with a robust platform to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying peripheral groups.

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, frequently appearing in potent and selective inhibitors of various biological targets.

-

Kinase Inhibition : this compound derivatives are prominent as kinase inhibitors. [19]A notable example is in the development of p38α MAP kinase inhibitors for treating inflammatory diseases. [20][21]X-ray crystallography has revealed that the nitrogen of the cyano group acts as a critical hydrogen bond acceptor, forming a direct interaction with the backbone NH of a methionine residue (Met109) in the kinase hinge region. [19][20]This interaction is key to the high potency and selectivity of these compounds.

-

Anticancer and Antimicrobial Agents : The scaffold has been incorporated into molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. [7][22][23]Its ability to participate in multiple non-covalent interactions and its synthetic tractability make it an ideal starting point for library synthesis and lead optimization. [24]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The information provided is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

-

General Handling : Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [5]* Personal Protective Equipment (PPE) : Standard PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5][25]For handling larger quantities or when aerosol formation is possible, a suitable respirator may be required.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. [5]Keep away from strong oxidizing agents and sources of ignition.

-

First Aid :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][26] * Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5][27] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5] * Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [5][27]

-

Conclusion

This compound is a high-value heterocyclic building block whose chemical properties are defined by the electron-deficient pyrimidine ring and the synthetically versatile cyano group. Its predictable reactivity in nucleophilic aromatic substitution, the diverse transformations of its nitrile functionality, and its utility in powerful cross-coupling reactions provide chemists with a reliable and adaptable platform for the synthesis of complex molecular architectures. The demonstrated success of this scaffold in forming key interactions within enzyme active sites, particularly in kinase inhibitors, ensures its continued importance and exploration in the field of drug discovery and development.

References

- Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: this compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.

- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.

- Fisher Scientific. (2015). SAFETY DATA SHEET: 5-Chloropyrimidine.

- Fisher Scientific. (2009). SAFETY DATA SHEET: 4,5-Diaminopyrimidine.

- ChemWhat. (n.d.). This compound CAS#: 40805-79-6.

- Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.

- Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270.

- Abdel-Maksoud, M. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.

- Unnamed Publisher. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis.

- Cayman Chemical. (2021). Safety Data Sheet.

- ResearchGate. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.

- ChemicalBook. (n.d.). This compound Product Description.

- El-Naggar, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.

- B.V.S. K. Krishna, G. P., & Kumar, A. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.

- Maqbool, S., et al. (2024). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics.

- Felton, J., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers.

- Wikipedia. (n.d.). Nitrile.

- Fathalla, O. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals.

- D.A. Thomas, K. (2020). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles.

- ChemicalBook. (n.d.). 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Cyanopyrimidine.

- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- Barański, A. (n.d.). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Warsaw University of Technology.

- Gwaram, N. S., et al. (2012). Study of some properties of cyanopyridine derivatives in solutions. International Journal of the Physical Sciences.

Sources

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Cyanopyrimidine CAS#: 14080-23-0 [m.chemicalbook.com]

- 4. 40805-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 2-Cyanopyrimidine(14080-23-0) 1H NMR [m.chemicalbook.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. scielo.org.co [scielo.org.co]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Nitrile - Wikipedia [en.wikipedia.org]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 16. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.psu.edu [pure.psu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - ProQuest [proquest.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 5-Cyanopyrimidine: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Cyanopyrimidine Scaffold

This compound, also known as pyrimidine-5-carbonitrile, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a sought-after component in the design of novel therapeutic agents and functional materials. The pyrimidine core is a fundamental unit in nucleic acids, rendering its synthetic analogues of great interest for biological applications. The introduction of a cyano group at the 5-position significantly influences the molecule's reactivity and potential for intermolecular interactions, making it a key pharmacophore in various drug candidates.[1][2][3] This guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, structural characterization, reactivity, and applications, with a focus on providing practical insights for laboratory professionals.

Core Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Pyrimidine-5-carbonitrile, 5-Pyrimidinecarbonitrile | [4][5] |

| CAS Number | 40805-79-6 | [4] |

| Molecular Formula | C₅H₃N₃ | [4] |

| Molecular Weight | 105.10 g/mol | [4] |

Chemical Structure

The structure of this compound consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a nitrile (-C≡N) group attached to the carbon at position 5.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of substituted pyrimidine-5-carbonitriles is well-documented, often employing multicomponent reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea derivative.[6][7] These methods are highly valuable for generating diverse libraries of pyrimidine derivatives.

A common strategy for the synthesis of the parent this compound involves the cyanation of a halogenated pyrimidine precursor, such as 5-bromopyrimidine. This nucleophilic substitution reaction provides a direct route to the target molecule.

Experimental Protocol: Synthesis of this compound from 5-Bromopyrimidine

This protocol describes a representative procedure for the synthesis of this compound.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 5-bromopyrimidine (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask to create a stirrable suspension.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reaction Quench: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into an aqueous solution of ammonium chloride or sodium cyanide to quench the reaction and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm the absence of starting materials and byproducts. The melting point of the purified compound should also be determined and compared to the literature value.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further research and development. The following data provides a reference for its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a singlet, while the protons at C4 and C6 will appear as a singlet (or a narrowly split doublet due to long-range coupling). The exact chemical shifts can vary slightly depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the five carbon atoms in the molecule. Due to the symmetry of the molecule, the carbons at positions 4 and 6 are chemically equivalent and will produce a single signal. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2230 | C≡N stretch (nitrile) | Strong |

| ~1600-1400 | C=C and C=N ring stretching | Medium to Strong |

| Below 900 | C-H out-of-plane bending | Medium to Strong |

The presence of a strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z = 105, corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of HCN (m/z = 78) and subsequent ring fragmentation.

Chemical Reactivity and Applications

The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Applications in Drug Discovery

The this compound core is a prominent feature in a number of potent and selective enzyme inhibitors, particularly in the field of oncology and inflammation.

-

Kinase Inhibitors: Numerous kinase inhibitors utilize the this compound scaffold. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the cyano group can form crucial interactions within the enzyme's active site. For example, derivatives of this compound have been developed as potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[1][2][3]

-

Anticancer Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for the development of anticancer drugs. This compound derivatives have been investigated as inhibitors of various targets in cancer, including EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2).[6][8][9]

Logical Relationship Diagram:

Caption: Relationship between the features of this compound and its applications.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Use only outdoors or in a well-ventilated area.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. Recommended storage temperature is 2-8°C.[10]

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[10][11][12][13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in scientific research, particularly in the realm of drug discovery. Its synthesis, while requiring careful execution, is accessible through established chemical transformations. A thorough understanding of its spectroscopic properties, reactivity, and safe handling procedures is essential for any researcher intending to work with this versatile molecule. The insights provided in this guide are intended to equip scientists and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their research endeavors.

References

- Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: this compound.

- New Journal of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.[8]

- El-Sayed, N. A. A., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.[6]

- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.[9]

- ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d.[7]

- BenchChem. (n.d.). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis.[14]

- Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound.[4]

- Liu, C., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.[1][2][3]

- ChemWhat. (n.d.). This compound CAS#: 40805-79-6.[5]

- ResearchGate. (n.d.). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.[2]

- PubMed. (n.d.). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase.[3]

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.leyan.com [file.leyan.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The 5-Cyanopyrimidine Core in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 5-Cyanopyrimidine

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention from medicinal chemists and drug development professionals. Its rigid, planar structure, combined with the unique electronic properties of the pyrimidine ring and the cyano group, makes it a versatile building block for designing potent and selective therapeutic agents. The cyano group, in particular, is a powerful hydrogen bond acceptor and can engage in critical interactions within enzyme active sites, often displacing bound water molecules to significantly enhance binding affinity.[1][2] This has led to the development of this compound derivatives as inhibitors for a range of biological targets, including p38α MAP kinase for inflammatory diseases and Lysine-Specific Demethylase 1 (LSD1) in oncology.[3][4]

Understanding the fundamental physicochemical properties of the this compound core—specifically its solubility and stability—is paramount for advancing these molecules from discovery to clinical application. These parameters directly influence a compound's formulation, bioavailability, shelf-life, and overall therapeutic efficacy. This guide provides a detailed technical overview of the solubility and stability characteristics of this compound, offering field-proven insights and robust experimental protocols for its assessment.

Physicochemical Properties of this compound

A foundational understanding begins with the core physical and chemical attributes of the molecule. These properties provide the first clues into its behavior in various solvent systems and under different environmental stressors.

| Property | Value | Source |

| Chemical Formula | C₅H₃N₃ | [5][6] |

| Molecular Weight | 105.10 g/mol | [5][6][7] |

| Appearance | Pale Yellow Solid | [7] |

| Melting Point | 83.5 - 84.0 °C | [7] |

| Boiling Point (Predicted) | 237.6 ± 13.0 °C | [7] |

| pKa (Predicted) | 0.78 ± 0.10 | [7] |

| CAS Number | 40805-79-6 | [5][6] |

Part 1: Solubility Profile of this compound

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "like dissolves like" principle is the guiding tenet, where substances with similar polarities tend to be miscible.[8] this compound, with its polar pyrimidine ring and cyano group, exhibits a specific solubility profile across aqueous and organic media.

Solvent Selection and Rationale

The choice of solvent is dictated by the intended application. For biological assays, aqueous buffers are necessary, while organic solvents are crucial for synthesis, purification, and certain analytical techniques. The polarity of a liquid has a direct effect on solubility; liquids tend to be miscible with other liquids of similar polarity.[8]

Table of this compound Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale for Interaction |

| Water | Polar Protic | Sparingly Soluble | The nitrogen atoms and cyano group can hydrogen bond with water, but the aromatic ring is hydrophobic. |

| Methanol | Polar Protic | Soluble | [7] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [7] |

| Chloroform | Polar Aprotic | Soluble | [7] |

| Ethyl Acetate | Polar Aprotic | Soluble | [7] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A powerful polar aprotic solvent capable of solvating a wide range of polar compounds.[9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding in dissolution.[9] |

| Hexane / Heptane | Nonpolar | Insoluble | The significant polarity mismatch between the nonpolar alkane and the polar solute prevents effective solvation. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system because it measures solubility once a true equilibrium between the dissolved and undissolved solid has been established.

Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated supernatant. This step is critical to avoid artificially inflating the measured concentration with undissolved particles.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[10][11]

-

Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Assay

Caption: Shake-Flask method for determining equilibrium solubility.

Part 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of this compound is essential to ensure that the molecule remains intact during storage, formulation, and administration. Stability studies identify potential degradation products and establish the compound's shelf-life.

Principal Degradation Pathways

-

Hydrolytic Degradation: The cyano (-C≡N) group is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction can proceed through an amide intermediate to ultimately form a carboxylic acid. The pyrimidine ring itself can also undergo ring-opening hydrolysis under harsh conditions.[12][13][14] The general degradation pathway for pyrimidines involves reduction of the C5-C6 double bond, followed by hydrolytic ring opening.[15][16][17][18]

-

Photodegradation: Aromatic heterocyclic systems can absorb UV or visible light, leading to electronically excited states that can undergo chemical reactions. Photostability testing, as mandated by ICH guideline Q1B, is crucial to determine if the compound requires protection from light.[19][20]

-

Thermal Degradation: While generally stable at room temperature, exposure to high temperatures during manufacturing (e.g., drying) or improper storage can induce degradation.[21][22] Stress testing at elevated temperatures is used to predict long-term stability.

Potential Hydrolytic Degradation Pathway

Caption: Potential hydrolysis pathway of the cyano group.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. This helps to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Methodology

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile:Water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidative Degradation: Add 3% H₂O₂.

-

Thermal Stress: Heat the solution (e.g., at 70°C). Keep a control sample at room temperature.

-

Photolytic Stress: Expose the solution to a light source specified by ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[19] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

-

-

Time Points: Incubate the samples for a defined period (e.g., 2, 4, 8, 24 hours). For base hydrolysis, the reaction may be very rapid and require immediate neutralization and analysis.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Part 3: Analytical Quantification by HPLC

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[10][11][23][24]

Experimental Protocol: Representative HPLC Method

This protocol provides a starting point for method development. The specific conditions must be optimized and validated for the particular application.

Instrumentation and Reagents

-

System: HPLC with a UV detector, pump, and autosampler.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be adjusted to achieve optimal retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax (wavelength of maximum absorbance).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Methodology

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Perform serial dilutions to create a set of calibration standards across a relevant concentration range.

-

Sample Preparation: Dilute the samples from the solubility or stability experiments with the mobile phase to fall within the linear range of the calibration curve.

-

Analysis: Inject the calibration standards followed by the unknown samples.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of this compound in the experimental samples.

General Analytical Workflow

Caption: Standard workflow for quantification via HPLC.

Conclusion

The this compound core is a valuable scaffold in drug discovery, but its successful application hinges on a thorough characterization of its physicochemical properties. Its solubility is governed by solvent polarity, with good solubility in polar aprotic and protic organic solvents and limited solubility in aqueous and nonpolar media. The primary stability liability is the potential for hydrolysis of the cyano group, especially under basic or acidic conditions. Standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, coupled with robust HPLC quantification, are essential for generating the reliable data needed to guide formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of this compound-based drug candidates.

References

- Liu, C., Wrobleski, S. T., Lin, J., Ahmed, G., Metzger, A., Wityak, J., Gillooly, K. M., Shuster, D. J., McIntyre, K. W., Pitt, S., Shen, D. R., Zhang, R. F., Zhang, H., Doweyko, A. M., Diller, D., Henderson, I., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270. [Link]

- Chemcasts. (n.d.). 4-Amino-5-cyanopyrimidine (CAS 16357-69-0) Properties.

- ResearchGate. (2005). This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase.

- ChemWhat. (n.d.). This compound CAS#: 40805-79-6.

- Ma, L., et al. (2023).

- Al-Ostath, A. I., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]

- Elsevier Pure. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase.

- MDPI. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

- Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- van Gennip, A. H., Abeling, N. G., Vreken, P., & Van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects.

- Pískala, A., Synáčková, M., Tománková, H., Fiedler, P., & Žižkovský, V. (1979). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. PubMed Central. [Link]

- Baluja, S., Nandha, K., & Ramavat, P. (2016).

- Ashihara, H., Ludwig, I. A., & Crozier, A. (2022). Degradation of Pyrimidine Nucleotides.

- Egli, M., et al. (2016). Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. PubMed. [Link]

- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central. [Link]

- ResearchGate. (n.d.). The photostability study.

- ResearchGate. (2015). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.

- Journal of Chemical & Engineering Data. (2022). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K.

- ResearchGate. (2004). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- Letco Medical. (2023). Active Ingredient Summary Table Thermal Stability.

- Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC.

- ResearchGate. (2015). The hydrolysis process for 2-cyanopyrimidine to pymca.

- PubMed Central. (2025). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues.

- CONICET. (2024). Analytical Methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.psu.edu [pure.psu.edu]

- 3. This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. 40805-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]

- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 13. Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. q1scientific.com [q1scientific.com]

- 21. researchgate.net [researchgate.net]

- 22. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 23. researchgate.net [researchgate.net]

- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]

Spectroscopic Data of 5-Cyanopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Cyanopyrimidine, a key heterocyclic nitrile, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitrile group and the nitrogen-rich pyrimidine ring, make it a sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Introduction

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases. The introduction of a cyano group at the 5-position significantly modulates the electron density of the ring, influencing its reactivity and intermolecular interactions. This makes this compound a valuable synthon in drug discovery.[1] Accurate and comprehensive spectroscopic analysis is the bedrock of chemical synthesis, ensuring the identity and purity of intermediates like this compound. This document serves as a practical reference for interpreting the key spectroscopic features of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the pyrimidine ring is used.

Sources

The Synthetic Chemist's Guide to 5-Cyanopyrimidine: From Simple Precursors to a Privileged Scaffold

Abstract

The 5-cyanopyrimidine motif is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a range of therapeutic agents, most notably as potent and selective inhibitors of p38α MAP kinase for the treatment of inflammatory diseases.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within enzyme active sites have cemented its status as a privileged scaffold in drug discovery.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the this compound core from simple, readily available precursors. We will dissect the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. This guide moves beyond a mere recitation of protocols to deliver a self-validating system of chemical logic, empowering researchers to not only replicate but also innovate upon these foundational methods.

The Strategic Importance of the 5-Cyano Group in Pyrimidine Scaffolds

The pyrimidine ring is a well-established heterocycle in a multitude of FDA-approved drugs.[4] The introduction of a cyano group at the C5 position, however, imparts a specific set of advantageous properties. The electron-withdrawing nature of the nitrile modulates the reactivity of the pyrimidine ring, while the nitrogen atom itself acts as a potent hydrogen bond acceptor. This was decisively demonstrated in the co-crystal structure of a this compound-based inhibitor bound to p38α MAP kinase, where the cyano nitrogen forms a direct hydrogen bond with the backbone NH of methionine 109.[1][2] This key interaction is often responsible for a significant boost in binding affinity and selectivity. Consequently, developing efficient and scalable synthetic routes to this valuable core is of paramount importance.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 5-cyanopyrimidines can be broadly categorized into two primary approaches:

-

De Novo Ring Construction: Building the pyrimidine ring with the cyano group already incorporated into one of the acyclic precursors. This is often achieved through multicomponent reactions.

-

Post-Cyclization Functionalization: Introducing the cyano group onto a pre-formed pyrimidine ring, typically via cyanation of a halogenated intermediate.

This guide will explore the most effective methodologies within each category.

De Novo Synthesis: Multicomponent Reactions for Efficiency

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single, convergent step, thereby enhancing efficiency and reducing waste.[5][6] Several MCR strategies have been successfully employed for the synthesis of functionalized 5-cyanopyrimidines.

The Three-Component Condensation of Aldehydes, Malononitrile, and Thiourea/Urea

One of the most direct and atom-economical methods involves the condensation of an aromatic aldehyde, malononitrile, and thiourea or urea.[7][8][9] This reaction provides rapid access to highly substituted 6-amino-5-cyanopyrimidines.

Mechanistic Rationale:

The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylmethylene malononitrile intermediate. This activated Michael acceptor then undergoes conjugate addition by thiourea, followed by intramolecular cyclization and tautomerization to yield the final pyrimidine product.[7] The use of a dehydrating agent like phosphorus pentoxide can enhance the reaction rate by removing the water molecule formed during the condensation steps.[7]

Logical Workflow for Three-Component Synthesis

Caption: Workflow for the three-component synthesis of 6-amino-5-cyanopyrimidines.

Experimental Protocol: Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine [7]

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and thiourea (1 mmol).

-

Catalyst Addition: Add phosphorus pentoxide (P₂O₅) as a catalyst and dehydrating agent.

-

Reaction Conditions: The mixture is typically heated, often under solvent-free conditions, to drive the reaction to completion. Reaction times are generally short.[7]

-

Work-up and Isolation: After cooling, the reaction mixture is triturated with a suitable solvent, such as ethanol. The solid product is collected by filtration, washed, and can be further purified by recrystallization.[8]

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as IR (presence of C≡N stretch ~2220 cm⁻¹), ¹H NMR, and ¹³C NMR.

Data Summary: Representative Yields in Three-Component Synthesis

| Aldehyde Component | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | P₂O₅, heat | High | [7] |

| Substituted Benzaldehydes | CdFe₂(C₄H₄O₆)₃·5H₂O | Good to Excellent | [8] |

| Various Aromatic Aldehydes | Solvent-free, heat | Good | [9] |

Post-Cyclization Cyanation: Functionalizing a Pre-formed Ring

This strategy involves synthesizing a pyrimidine ring bearing a suitable leaving group at the C5 position, typically a halogen, which is then displaced by a cyanide nucleophile. This approach offers modularity, as a common halogenated intermediate can be used to synthesize various C5-substituted analogs.

Transition Metal-Catalyzed Cyanation of 5-Bromopyrimidine

The palladium- or copper-catalyzed cyanation of aryl halides is a robust and widely used transformation in organic synthesis.[10] This method is directly applicable to the synthesis of this compound from the commercially available 5-bromopyrimidine.

Mechanistic Rationale (Palladium Catalysis):

The catalytic cycle is generally believed to follow a standard Pd(0)/Pd(II) pathway.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-bromopyrimidine to form a Pd(II) intermediate.

-

Ligand Exchange: A cyanide anion (from a source like KCN or Zn(CN)₂) displaces the bromide ligand on the palladium center.

-

Reductive Elimination: The C-CN bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand, cyanide source, and reaction conditions is critical to prevent catalyst deactivation and achieve high yields.[10] Copper-catalyzed methods, such as the Rosenmund-von Braun reaction, offer a classical alternative, often requiring stoichiometric amounts of copper(I) cyanide.[10] More recent developments have focused on catalytic copper systems.[11]

Logical Workflow for Catalytic Cyanation

Caption: Generalized workflow for the transition metal-catalyzed cyanation of 5-bromopyrimidine.

Experimental Protocol: Copper-Catalyzed Cyanation of 5-Bromopyrimidine [11]

-

Reaction Setup: To a reaction vessel, add 5-bromopyrimidine (1 mmol), copper(I) iodide (CuI, 0.1 mmol), a supramolecular ligand such as per-6-amino-β-cyclodextrin (0.1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.2 mmol) as the cyanide source, and sodium carbonate (Na₂CO₃, 0.2 mmol).

-

Solvent: Add dimethylformamide (DMF, 3 mL) as the solvent.

-

Reaction Conditions: The mixture is heated, for instance, to 130 °C, for an extended period (e.g., 36 hours). The progress of the reaction can be monitored by techniques like TLC or GC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to afford pure this compound.

Data Summary: Catalytic Cyanation Conditions

| Substrate | Catalyst System | Cyanide Source | Conditions | Yield (%) | Reference |

| 5-Bromopyrimidine | CuI / amino-β-cyclodextrin | K₄[Fe(CN)₆] | 130 °C, DMF, 36h | Medium to High | [11] |

| Aryl Halides | Palladium / Ligand | KCN or Zn(CN)₂ | Various | Good to Excellent | [10] |

Cyclization of Acyclic Precursors: A Foundational Approach

A powerful strategy involves the cyclization of carefully designed acyclic precursors that already contain the requisite atoms for the pyrimidine ring and the C5-cyano group.

Cyclization of 1-Amino-1-cyanamino-2,2-dicyanoethylene Sodium Salt

This method provides a route to 2-chloro-4,6-diamino-5-cyanopyrimidine, a versatile intermediate for further functionalization.[12]

Mechanistic Rationale:

The synthesis begins with the nucleophilic addition of sodium dicyanamide to malononitrile, forming the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. This acyclic precursor is then treated with hydrogen chloride, which induces cyclization to form the 4,6-diamino-5-cyanopyrimidine ring system, with a chlorine atom incorporated at the C2 position.[12]

Experimental Protocol: Synthesis of 2-Chloro-4,6-diamino-5-cyanopyrimidine [12]

-

Precursor Synthesis: Sodium dicyanamide is reacted with malononitrile via nucleophilic addition to synthesize the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. This reaction is typically performed in a suitable solvent and yields the precursor in good purity.

-

Cyclization: The isolated sodium salt is treated with hydrogen chloride. This step triggers the cyclization and formation of the pyrimidine ring.

-

Isolation and Purification: The resulting 2-chloro-4,6-diamino-5-cyanopyrimidine precipitates from the reaction mixture and can be collected by filtration.

-

Further Derivatization: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various amino groups to synthesize libraries of potential bioactive compounds.[12]

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-developed field, offering multiple robust and reliable strategies for researchers. For rapid access to highly functionalized scaffolds, multicomponent reactions stand out for their efficiency and atom economy. For modular syntheses where a common intermediate is desired, post-cyclization cyanation of 5-bromopyrimidine offers a powerful and flexible approach. Finally, de novo cyclization from simple acyclic precursors provides a fundamental and often high-yielding route to key intermediates.

The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. As the demand for novel therapeutics continues to grow, the development of even more sustainable and efficient methods, such as those employing flow chemistry or novel catalytic systems, will undoubtedly shape the future of this compound synthesis. This guide provides the foundational knowledge necessary for today's researchers to contribute to that evolution.

References

- Multicomponent Synthesis of 5‐Cyano‐pyrazolo[1,5‐a]pyrimidines Enabled by Aerobic Manganese Catalysis. (2025).

- Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. (2011). Taylor & Francis Online. [Link]

- Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different.... (n.d.).

- This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (2005). PubMed. [Link]

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (n.d.).

- This compound Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38α MAP Kinase. (2005).

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. [Link]

- Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. (2018). DSpace Repository - Central University of Punjab. [Link]

- This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38a MAP kinase. (2005). Vrije Universiteit Amsterdam. [Link]

- Gewald reaction. (n.d.). Wikipedia. [Link]

- Direct Regioselective C-H Cyan

- (PDF) Synthesis of 2-Cyanopyrimidines. (2019).

- Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. (2019).

- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]

- Cyan

- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simul

- Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.).

- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2023).

- Method for preparing 2-cyanopyrimidine. (2012).

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2023). MDPI. [Link]

- Synthesis of 2-Cyanopyrimidines. (2019). MDPI. [Link]

- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Semantic Scholar. [Link]

- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

Sources

- 1. This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide | Semantic Scholar [semanticscholar.org]

- 10. Cyanation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Cyano Group in 5-Cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanopyrimidine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. The cyano group at the 5-position, influenced by the electron-deficient nature of the pyrimidine ring, exhibits a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical transformations of the cyano group in this compound, offering mechanistic insights and field-proven experimental protocols. We will delve into key reactions including nucleophilic additions, hydrolysis, reductions, and cycloadditions, presenting a framework for the strategic utilization of this versatile building block in synthetic chemistry.

Introduction: Electronic Landscape of this compound

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The placement of a cyano group at the 5-position further withdraws electron density from the ring system. This electronic arrangement renders the carbon atom of the cyano group highly electrophilic and susceptible to nucleophilic attack.[1][2] Conversely, the nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating ligand in certain reactions. Understanding this electronic dichotomy is crucial for predicting and controlling the reactivity of this compound.

Key Chemical Transformations of the Cyano Group

The cyano group of this compound can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Reduction to Amines and Aldehydes

The reduction of the cyano group is a fundamental transformation that provides access to primary amines and aldehydes, which are key functional groups in drug discovery.

The conversion of the nitrile to a primary amine is a valuable synthetic step.[3] Several methods are available, with catalytic hydrogenation and metal hydride reagents being the most common.[3][4][5]

Common Reduction Methods for Nitriles to Primary Amines:

| Reagent/Catalyst | Typical Conditions | Key Considerations |

| H₂/Raney Nickel | H₂ (high pressure), NH₃ or NH₄OH in an alcohol solvent | The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[4] |

| H₂/Pd/C | H₂ (atmospheric or high pressure), often with NH₃ in an alcohol solvent | Similar to Raney Nickel, ammonia is used to improve selectivity for the primary amine.[4] |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent, but requires strictly anhydrous conditions.[3][5] |

| Borane (BH₃-THF or BH₃-SMe₂) | THF, often with heating | Borane complexes are generally milder than LiAlH₄ and can offer better functional group tolerance.[4] |

Exemplary Protocol: Catalytic Hydrogenation using Raney Nickel

-

To a solution of this compound (1.0 eq) in methanol saturated with ammonia, add Raney Nickel (a catalytic amount, typically 5-10 wt%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield 5-(aminomethyl)pyrimidine.

Workflow for the Reduction of this compound to 5-(Aminomethyl)pyrimidine

Caption: General workflow for the reduction of this compound.

The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents, most notably through the Stephen aldehyde synthesis.[6][7][8][9] This reaction involves the formation of an iminium salt intermediate which is then hydrolyzed to the aldehyde.[7][10]

The Stephen Aldehyde Synthesis:

This classical method utilizes stannous chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldimine tin chloride salt, which upon hydrolysis yields the aldehyde.[6][7] It is particularly effective for aromatic nitriles.[7]

Exemplary Protocol: Stephen Aldehyde Synthesis of 5-Formylpyrimidine

-

Suspend anhydrous stannous chloride (1.5 eq) in anhydrous ether saturated with dry hydrogen chloride gas.

-

Add a solution of this compound (1.0 eq) in anhydrous ether dropwise with stirring under an inert atmosphere.

-

Stir the mixture at room temperature until a precipitate (the iminium salt) forms.

-

Isolate the precipitate by filtration and wash with anhydrous ether.

-

Hydrolyze the salt by stirring with water or dilute aqueous acid until the aldehyde is formed.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and purify by chromatography or distillation.

Mechanism of the Stephen Aldehyde Synthesis

Caption: Simplified mechanism of the Stephen aldehyde synthesis.

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[11][12][13] This transformation is a robust method for introducing a carboxyl group onto the pyrimidine ring.

Acid-Catalyzed Hydrolysis:

The nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[12] The reaction proceeds through an amide intermediate.[11]

Base-Catalyzed Hydrolysis:

Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, will also yield the carboxylic acid, which will be present as its carboxylate salt.[13] Acidification is required in a separate step to protonate the carboxylate and isolate the carboxylic acid.[14]

Exemplary Protocol: Basic Hydrolysis of this compound

-

Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture at reflux until the reaction is complete (monitoring for the disappearance of the starting material and the formation of the carboxylate).

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.

-

The product, 5-pyrimidinecarboxylic acid, may precipitate out of solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

-

Purify the product by recrystallization.

Nucleophilic Addition Reactions

The electrophilic carbon of the cyano group is susceptible to attack by a wide range of nucleophiles.

The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary or benzylic alcohol in the presence of a strong acid, to form an N-substituted amide.[15][16][17][18][19]

Exemplary Protocol: Ritter Reaction of this compound with tert-Butanol

-

Dissolve this compound (1.0 eq) and tert-butanol (1.1 eq) in a suitable solvent like acetic acid.

-

Slowly add concentrated sulfuric acid (catalytic to stoichiometric amounts) while keeping the reaction cool.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

-

Extract the N-tert-butyl-5-pyrimidinecarboxamide product with an organic solvent and purify.

Cycloaddition Reactions

The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.[20][21] A prominent example is the reaction with azides to form tetrazoles. This reaction is often catalyzed by metal salts.[22]

Exemplary Protocol: [3+2] Cycloaddition with Sodium Azide

-

To a solution of this compound (1.0 eq) in a solvent like DMF, add sodium azide (1.2 eq) and a catalyst such as zinc chloride or ammonium chloride.

-

Heat the reaction mixture (e.g., to 120 °C) until the reaction is complete.

-

Cool the reaction mixture and quench with water.

-

Acidify the solution to protonate the tetrazole ring.

-

Extract the product, 5-(1H-tetrazol-5-yl)pyrimidine, and purify by recrystallization or chromatography.

Conclusion

The cyano group in this compound is a remarkably versatile functional group, offering a multitude of synthetic pathways for the derivatization of the pyrimidine core. Its reactivity, governed by the electronic properties of the pyrimidine ring, allows for controlled transformations into amines, aldehydes, carboxylic acids, and various heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the strategic design and synthesis of novel this compound derivatives with desired physicochemical and biological properties.

References

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- Frost, C. G., & Muldowney, M. P. (2010). Catalytic Reduction of Nitriles. In Comprehensive Organic Synthesis II (Second Edition, Vol. 8, pp. 86-119). Elsevier.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.

- Organic Reactions. (n.d.). Nitrile Reduction.

- Grokipedia. (n.d.). Stephen aldehyde synthesis.

- Wikipedia. (n.d.). Stephen aldehyde synthesis.

- Wikipedia. (n.d.). von Braun reaction.

- chemeurope.com. (n.d.). Stephen aldehyde synthesis.

- BK'S LAW OF PREPARATION. (2018). Stephen Aldehyde Synthesis.

- Science of Synthesis. (2005). Product Class 5: Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

- Wikipedia. (n.d.). Ritter reaction.

- Norman, M. H., et al. (2005). This compound derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261–6270.

- Google Patents. (n.d.). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction.

- Scribd. (n.d.). Von Braun Degradation Method.

- Russian Journal of Organic Chemistry. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Russian Journal of Organic Chemistry, 37(8), 1184-1185.